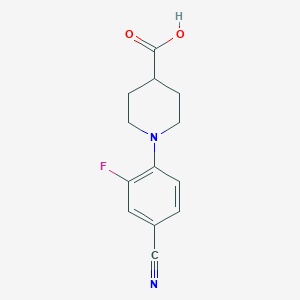

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified through multiple standardized chemical nomenclature systems and database registrations. The International Union of Pure and Applied Chemistry nomenclature provides the systematic name as this compound, reflecting the substitution pattern on both the piperidine ring and the attached aromatic system. The Chemical Abstracts Service has assigned the registry number 1156886-59-7 to this compound, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C₁₃H₁₃FN₂O₂ indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been consistently reported as 248.25 grams per mole across multiple authoritative sources, with some databases reporting minor variations to 248.26 grams per mole due to different calculation methodologies. The simplified molecular-input line-entry system representation C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)C#N provides a linear notation that captures the complete structural connectivity.

| Property | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Registry Number | 1156886-59-7 | PubChem, Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₃FN₂O₂ | Multiple Sources |

| Molecular Weight | 248.25 g/mol | PubChem, Chemical Abstracts Service |

| International Chemical Identifier | InChI=1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) | PubChem |

| International Chemical Identifier Key | PRIBYGMQFDTLJJ-UHFFFAOYSA-N | PubChem |

The International Chemical Identifier string InChI=1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) provides a standardized representation that encodes the complete molecular structure including connectivity, hydrogen count, and stereochemical information. The corresponding International Chemical Identifier Key PRIBYGMQFDTLJJ-UHFFFAOYSA-N serves as a shortened version suitable for database indexing and cross-referencing. Alternative nomenclature systems recognize this compound as 4-Piperidinecarboxylic acid, 1-(4-cyano-2-fluorophenyl)-, emphasizing the piperidine carboxylic acid core with aromatic substitution.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the conformational preferences of the piperidine ring system and the spatial orientation of the aromatic substituent. Structural studies of related piperidine-4-carboxylic acid derivatives demonstrate that the six-membered ring consistently adopts a chair conformation, which represents the most thermodynamically stable arrangement. In this chair conformation, the carboxylic acid group preferentially occupies an equatorial position to minimize unfavorable 1,3-diaxial interactions with other ring substituents.

The attachment of the 4-cyano-2-fluorophenyl group to the nitrogen atom introduces additional conformational complexity through the rotation around the carbon-nitrogen bond connecting the piperidine ring to the aromatic system. The electronic properties of the cyano and fluoro substituents significantly influence the preferred orientations through both steric and electronic effects. The cyano group, positioned para to the nitrogen attachment point, exhibits strong electron-withdrawing character that affects the electron density distribution throughout the aromatic ring and influences the nitrogen lone pair availability for conjugation.

Computational modeling studies suggest that the molecule adopts conformations that balance several competing factors including minimization of steric hindrance between the aromatic ring and the piperidine ring, optimization of electronic interactions, and maintenance of favorable hydrogen bonding opportunities involving the carboxylic acid functionality. The fluoro substituent, positioned ortho to the nitrogen attachment, creates additional steric constraints that restrict free rotation around the aryl-nitrogen bond and favor specific conformational arrangements.

Three-dimensional conformational analysis reveals that the compound can exist in multiple low-energy conformations that differ primarily in the relative orientation of the aromatic ring with respect to the piperidine chair. These conformational isomers interconvert rapidly at room temperature through rotation around the nitrogen-carbon bond, but may exhibit different populations depending on the specific chemical environment and intermolecular interactions present in solid-state or solution conditions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Raman)

The spectroscopic characterization of this compound provides detailed insights into its electronic structure, vibrational modes, and chemical environment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the influence of the electronegative fluorine atom and the electron-withdrawing cyano group on the aromatic ring system. The proton nuclear magnetic resonance spectrum exhibits distinct signals for the aromatic protons, which appear as complex multiplets due to coupling interactions with the fluorine substituent and the electronic effects of the cyano group.

The carbon-13 nuclear magnetic resonance spectrum provides particularly valuable information about the electronic environment of individual carbon atoms throughout the molecule. The carbonyl carbon of the carboxylic acid group typically appears as a characteristic downfield signal around 170-180 parts per million, while the cyano carbon exhibits a distinctive signal around 115-120 parts per million. The aromatic carbon atoms show chemical shifts that reflect the electron-withdrawing effects of both the cyano and fluoro substituents, with particular sensitivity observed for carbons ortho and para to these groups.

Fluorine-19 nuclear magnetic resonance spectroscopy serves as an especially sensitive probe for the electronic environment around the fluorine substituent. The chemical shift of the fluorine atom provides information about the electron density distribution in the aromatic ring and can be influenced by conformational changes that alter the spatial relationship between the fluorine and other molecular components. Coupling patterns between fluorine and nearby protons reveal detailed information about the substitution pattern and confirm the structural assignment.

Infrared spectroscopic analysis identifies characteristic vibrational modes associated with the major functional groups present in the molecule. The carboxylic acid functionality exhibits characteristic stretching vibrations for both the carbonyl and hydroxyl components, with the exact frequencies influenced by hydrogen bonding interactions and the electronic environment created by the remainder of the molecule. The cyano group displays a distinctive carbon-nitrogen triple bond stretching vibration typically observed around 2200-2260 wavenumbers, providing a diagnostic fingerprint for this functional group.

Raman spectroscopic studies complement infrared analysis by providing access to vibrational modes that may be infrared-inactive or weakly active. The combination of infrared and Raman data enables complete characterization of the vibrational spectrum and provides insights into molecular symmetry, conformational preferences, and intermolecular interactions. Ring breathing modes of both the piperidine and aromatic rings can be identified and monitored to assess conformational changes and environmental effects.

Crystallographic Studies and Polymorphism Analysis

Crystallographic investigation of this compound and related piperidine carboxylic acid derivatives reveals important information about solid-state packing arrangements and intermolecular interactions. X-ray diffraction studies of analogous compounds demonstrate that piperidine-4-carboxylic acid derivatives consistently crystallize with the piperidine ring in a chair conformation and the carboxylic acid group occupying an equatorial position. This conformational preference is maintained in the solid state due to the inherent stability of the chair form and the favorable intermolecular interactions possible with equatorial carboxyl positioning.

The crystal packing of piperidine carboxylic acid compounds is typically dominated by hydrogen bonding networks involving the carboxylic acid functionality. These hydrogen bonds can form between carboxylic acid groups of adjacent molecules, creating dimeric arrangements, or can involve other hydrogen bond acceptors when present. In the case of this compound, both the cyano nitrogen and the fluorine atom can potentially participate in weak hydrogen bonding interactions or dipole-dipole interactions that influence the overall crystal structure.

Detailed crystallographic analysis of the related compound piperidine-4-carboxylic acid complexed with chloroacetic acid reveals that the piperidine ring maintains its chair conformation with specific hydrogen bond distances and angles. The carboxylic acid group forms hydrogen bonds with lengths ranging from 2.604 to 2.760 Ångströms, indicating moderately strong intermolecular interactions that stabilize the crystal lattice. These hydrogen bonding patterns create sheet-like structures within the crystal that are characteristic of carboxylic acid-containing compounds.

Polymorphism analysis considerations for this compound must account for the multiple conformational possibilities around the nitrogen-aromatic carbon bond and the potential for different hydrogen bonding arrangements in the solid state. The presence of multiple hydrogen bond donors and acceptors, including the carboxylic acid group, cyano nitrogen, and fluorine atom, creates opportunities for diverse packing arrangements that could lead to polymorphic behavior. Temperature and crystallization conditions may influence which polymorphic form is obtained, with potential differences in physical properties such as solubility, stability, and melting point.

The electron density distribution maps derived from high-resolution X-ray crystallographic data provide insights into the electronic structure and bonding characteristics of the molecule in its crystalline environment. These maps can reveal the extent of electron delocalization within the aromatic ring system and the influence of the cyano and fluoro substituents on the overall electronic distribution. Bond length and angle measurements from crystallographic data confirm the expected geometric parameters and provide experimental validation of computational predictions regarding molecular geometry and conformational preferences.

Properties

IUPAC Name |

1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIBYGMQFDTLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Cyanopiperidine Intermediates

A crucial intermediate in the synthesis is 4-cyanopiperidine or its salts, which can be further functionalized. A novel and improved method for preparing 4-cyanopiperidine hydrochloride involves:

- Starting from isonipecotamide, which is suspended in n-propyl acetate.

- Addition of dibutylformamide followed by controlled addition of thionyl chloride at 20 °C.

- Stirring the mixture for extended periods (18-38 hours) to complete the dehydration and chlorination.

- Isolation of 4-cyanopiperidine hydrochloride by filtration, washing, and drying.

This method yields high purity 4-cyanopiperidine hydrochloride (up to 98.5% purity) with yields around 73-79% (w/w) and is advantageous due to fewer steps and mild reaction conditions compared to previous multi-step methods involving tert-butoxycarbonyl protection and deprotection.

| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Isonipecotamide + dibutylformamide + thionyl chloride, 20 °C, 18-38 h | Formation of 4-cyanopiperidine hydrochloride | 73-79 | 92-98.5 |

| 2 | Filtration and washing | Isolation of solid product | - | - |

Coupling with 4-Cyano-2-fluorophenyl Moiety

The attachment of the 4-cyano-2-fluorophenyl group to the piperidine nitrogen generally requires nucleophilic substitution or amination reactions using appropriately activated aryl halides or derivatives. While specific detailed procedures for this exact coupling are scarce in the public domain, the general approach involves:

- Using 4-cyano-2-fluorophenyl halides or equivalents.

- Reacting with piperidine derivatives under basic or catalytic conditions to form the N-aryl piperidine.

Introduction of the Carboxylic Acid Group at Piperidine-4-Position

The carboxylic acid group at the 4-position of the piperidine ring can be introduced via:

- Oxidation of the corresponding piperidine-4-methyl or piperidine-4-aldehyde intermediates.

- Direct carboxylation methods using carbon dioxide under catalytic conditions.

- Hydrolysis of ester or nitrile precursors.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Traditional Multi-Step Method | Novel Method (US Patent US20170369442A1) |

|---|---|---|

| Starting Material | Isonipecotamide | Isonipecotamide |

| Key Reagents | Phosphorus oxychloride, di-tert-butyl dicarbonate, HCl or TFA | Dibutylformamide, thionyl chloride |

| Number of Steps | 3 (protection, dehydration, deprotection) | 1 (dehydration and chlorination in one pot) |

| Reaction Conditions | Multiple solvents, temperature control required | Mild temperature (20 °C), atmospheric pressure |

| Yield (%) | Approximately 54.7% overall | 73-79% |

| Purification | Chromatography, multiple extractions | Filtration and washing |

| Advantages | Established but laborious | Simplified, higher yield, fewer steps, less solvent use |

Research Findings and Notes

- The improved method for 4-cyanopiperidine hydrochloride preparation reduces the number of synthetic steps and avoids the use of protecting groups such as Boc, which simplifies purification and increases overall yield.

- The use of dibutylformamide as an additive in the presence of thionyl chloride facilitates efficient dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride.

- The reaction is scalable and can be performed in jacketed vessels with controlled addition of reagents to maintain temperature and reaction homogeneity.

- The isolated 4-cyanopiperidine hydrochloride solid can be directly used in subsequent synthetic steps, such as coupling with the 4-cyano-2-fluorophenyl group and introduction of the carboxylic acid moiety, minimizing intermediate purification.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Isonipecotamide |

| Key Reagents | Dibutylformamide, thionyl chloride, n-propyl acetate |

| Temperature | 10-20 °C |

| Reaction Time | 18-38 hours |

| Isolation Method | Filtration, washing with n-propyl acetate |

| Product Purity | Up to 98.5% (w/w) |

| Yield | 73-79% |

| Advantages | One-pot process, mild conditions, scalable |

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring’s tertiary amine and carboxylic acid group make the compound susceptible to oxidation. Key pathways include:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Piperidine ring oxidation | H₂O₂ or KMnO₄ in acidic aqueous medium | Forms a ketone derivative (piperidone) | |

| Side-chain oxidation | O₂ with transition metal catalysts | Partial decarboxylation observed |

Oxidation of the piperidine ring typically occurs under strong oxidative conditions, yielding a ketone intermediate. The cyano group remains stable under these conditions due to its electron-withdrawing nature.

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted phenyl derivative | ~65% | |

| Ammonia | Ethanol, reflux, 24 h | Amino-substituted phenyl analogue | ~50% |

The electron-deficient fluorophenyl ring facilitates displacement of fluorine by stronger nucleophiles like methoxide or amines. These reactions are critical for modifying the compound’s aryl moiety in drug design .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 6 h | Methyl ester | |

| Amidation | Thionyl chloride, NH₃ | 0–5°C, 2 h | Primary amide |

Esterification improves the compound’s lipid solubility for biological studies, while amidation is used to probe interactions with enzymatic active sites. Thionyl chloride is a common reagent for activating the carboxylic acid prior to amide bond formation .

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| 180–200°C, inert atmosphere | Cu powder | 1-(4-Cyano-2-fluorophenyl)piperidine | Intermediate for alkaloid synthesis |

This reaction simplifies the molecule for further functionalization, particularly in synthesizing piperidine-based bioactive compounds.

Cyano Group Reactivity

The cyano group participates in reduction and hydrolysis:

| Reaction | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Reduction | H₂, Raney Ni | 60°C, 5 atm H₂ | Primary amine derivative | |

| Acidic hydrolysis | HCl (6M), reflux | 12 h | Carboxylic acid (via intermediate amide) |

Selective reduction of the cyano group to an amine enhances hydrogen-bonding capacity, useful in receptor-targeted drug design.

Piperidine Ring Functionalization

The nitrogen in the piperidine ring reacts with electrophiles:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Ethyl chloroformate | THF, 0°C, 2 h | N-Carbethoxy derivative | |

| 4-(Trifluoromethyl)phenyl isothiocyanate | MeCN, RT, 18 h | Thiourea conjugate |

These reactions modify the compound’s pharmacokinetic properties, as seen in analogues tested for antimicrobial activity .

Stability Under Synthetic Conditions

Critical stability data:

| Condition | Observation | Implication | Source |

|---|---|---|---|

| pH < 3 or pH > 11 | Rapid decomposition | Requires neutral buffers in vitro | |

| Prolonged UV exposure | Fluorophenyl ring degradation | Light-sensitive storage needed |

Scientific Research Applications

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules to elicit its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Aromatic Ring

1-(4-Cyano-2,6-Difluorophenyl)piperidine-4-carboxylic Acid (CAS 1503657-78-0)

- Molecular Formula : C₁₃H₁₂N₂O₂F₂

- Molecular Weight : 266.24 g/mol

- Key Differences: This analog substitutes two fluorine atoms (at ortho and meta positions) instead of one. The higher molecular weight (266.24 vs. 248.26) may slightly reduce solubility.

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid (CAS 607354-69-8)

- Molecular Formula: C₁₃H₁₄F₃NO₂

- Molecular Weight : 273.25 g/mol

- Key Differences: Replacement of the cyano-fluorophenyl group with a trifluoromethylphenyl group introduces greater lipophilicity and steric bulk. The CF₃ group is a strong electron-withdrawing moiety, which may alter the acidity of the carboxylic acid and improve membrane permeability but reduce aqueous solubility.

Core Modifications and Functional Groups

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6)

- Molecular Formula: C₁₃H₁₇BrClNO₂

- Molecular Weight : 362.64 g/mol

- Key Differences : The phenyl ring is replaced with a bromobenzyl group, and the compound exists as a hydrochloride salt. The bromine atom offers a handle for cross-coupling reactions in synthetic chemistry. The salt form enhances solubility in polar solvents compared to the free carboxylic acid form of the target compound.

4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic Acid (CAS 84254-98-8)

- Key Differences : Incorporation of a sulfonyl group (p-tolylsulphonyl) and a chlorophenyl substituent introduces strong electron-withdrawing effects, which could increase the acidity of the carboxylic acid. The sulfonyl group may facilitate hydrogen bonding in biological targets, altering pharmacological activity .

Heterocyclic and Complex Derivatives

1-[4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic Acid Monohydrochloride

- Molecular Formula : C₂₆H₃₀ClFN₂O₂

- Key Differences : This derivative includes a cyclohexyl ring and additional methyl/phenyl groups, drastically increasing molecular complexity and weight. Such modifications likely impact pharmacokinetics (e.g., absorption, half-life) due to steric hindrance and reduced solubility .

1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic Acid

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 266.24 g/mol. The presence of the cyano and fluorine groups is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The cyano group enhances binding affinity, while the fluorine substitution may modulate the electronic properties of the molecule, facilitating interactions with biological targets such as neurotransmitter systems and enzymes involved in inflammatory processes.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antidepressant Activity : Piperidine derivatives often exhibit effects on neurotransmitter systems, suggesting potential antidepressant properties.

- Anticancer Properties : Related compounds have shown promise in targeting cancer cell lines, indicating that this compound may also possess anticancer activity .

- Anti-inflammatory Effects : The compound’s mechanism may involve inhibition of pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies and Experimental Data

Recent studies have explored the efficacy of related compounds in various biological assays:

- Analgesic Effects : A derivative showed significant analgesic effects in animal models, indicating potential for pain management applications .

- Cytotoxicity Assays : Compounds structurally similar to this compound demonstrated varying cytotoxicity against cancer cell lines, with some achieving low values, suggesting potent anticancer properties .

Q & A

Q. What synthetic routes are documented for this compound?

- Methodological Answer : A multi-step synthesis involves: (i) Condensation of 4-cyano-2-fluorobenzaldehyde with piperidine-4-carboxylic acid derivatives under acidic conditions to form a Schiff base intermediate. (ii) Reduction of the imine bond using NaBH₄ or catalytic hydrogenation. (iii) Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What safety protocols are critical during synthesis?

- Methodological Answer : Use PPE (gloves, goggles) due to the compound’s potential irritancy. Avoid inhalation by working in a fume hood. Store at 2–8°C in airtight containers, as moisture and light may degrade the carboxylic acid group. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction energetics. For example, calculate activation energies for cyclization steps to identify optimal temperatures. Use molecular dynamics simulations to predict solvent effects (e.g., dichloromethane vs. THF) on yield .

Q. How do structural modifications (e.g., fluorine/cyano positions) influence bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Replace fluorine with chlorine to assess halogen effects on target binding.

- Synthesize analogs with para- vs. ortho-cyano substitution and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). Fluorine’s electron-withdrawing effect enhances metabolic stability, as seen in fluorinated piperidine analogs .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : (i) Standardize assay conditions (e.g., ATP concentration in kinase assays). (ii) Validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). (iii) Compare with structurally rigid analogs to isolate conformational effects .

Q. What advanced purification techniques achieve >99% purity for pharmacological studies?

Q. How to design a reaction mechanism study for the cyano group introduction?

Q. What strategies improve solubility for in vivo studies?

Q. How to validate target engagement in cellular assays?

- Methodological Answer :

(i) Use fluorescence tagging (e.g., BODIPY-conjugated analogs) for live-cell imaging.

(ii) Perform competitive binding assays with a known inhibitor (e.g., radiolabeled control).

(iii) Confirm downstream effects via Western blotting of phosphorylated targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.